6-[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]hexanoic acid
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Overview
Description
6-[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]hexanoic acid is a complex organic compound that features a thiazole ring, a phenyl group, and a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]hexanoic acid typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. The phenyl group is introduced via a Friedel-Crafts acylation reaction, where an isopropyl group is added to the phenyl ring. The final step involves the coupling of the thiazole derivative with hexanoic acid using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. Continuous flow reactors could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the hexanoic acid chain can be reduced to an alcohol.
Substitution: Electrophilic substitution can occur at the phenyl ring, particularly at the para position relative to the isopropyl group.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
6-[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]hexanoic acid is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The thiazole ring and phenyl group may play a crucial role in binding to these targets, while the hexanoic acid chain could influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring structure and exhibit various biological activities.
Phenyl Derivatives: Compounds like ibuprofen and naproxen contain a phenyl group and are known for their anti-inflammatory properties.
Uniqueness
6-[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]hexanoic acid is unique due to its combination of a thiazole ring, a phenyl group with an isopropyl substituent, and a hexanoic acid chain. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H26N2O3S |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
6-[[2-[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C20H26N2O3S/c1-14(2)15-7-9-16(10-8-15)20-22-17(13-26-20)12-18(23)21-11-5-3-4-6-19(24)25/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,21,23)(H,24,25) |
InChI Key |
DNLJNMMCFWXTDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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